1-Ethoxy-2-(2-ethoxypropoxy)propane
Description
Contextualization within Alkyl Ether Chemistry
1-Ethoxy-2-(2-ethoxypropoxy)propane belongs to the alkyl ether class of organic compounds. wisdomlib.org Ethers are defined by an oxygen atom connected to two alkyl or aryl groups, with the general formula R-O-R'. wikipedia.orgsolubilityofthings.com They are categorized as symmetrical if the organic groups are identical, and unsymmetrical if they are different. wikipedia.org this compound is an example of a complex, unsymmetrical ether.
The presence of the ether group (-O-) linked to alkyl groups gives these compounds distinct spectral properties. wisdomlib.org Ethers are generally colorless, volatile liquids with characteristic odors. numberanalytics.com Compared to alcohols with similar molecular weights, ethers have lower boiling points due to the absence of hydrogen bonding between ether molecules. numberanalytics.comnumberanalytics.com However, they are moderately soluble in water and are excellent solvents for a wide range of organic compounds. solubilityofthings.comnumberanalytics.com Chemically, ethers are relatively inert, which makes them valuable as solvents in various chemical reactions. numberanalytics.com
Historical Perspectives on Related Propane (B168953) Ether Synthesis
The synthesis of ethers has a long history in organic chemistry. A foundational method is the Williamson ether synthesis, developed by Alexander Williamson in 1850. wikipedia.org This reaction involves the nucleophilic substitution reaction between an alkoxide ion and a primary alkyl halide. solubilityofthings.comwikipedia.org It is a versatile method for preparing both symmetrical and asymmetrical ethers. byjus.com
The synthesis of propane-containing ethers, such as 2-ethoxypropane (ethyl isopropyl ether), can be achieved through variations of the Williamson synthesis. For instance, reacting ethyl bromide with sodium isopropoxide is an effective method for preparing 2-ethoxypropane. doubtnut.com
Another historical method for ether synthesis is the acid-catalyzed dehydration of alcohols. numberanalytics.combyjus.com However, this method is primarily suitable for the preparation of simple symmetrical ethers from primary alcohols. byjus.comlibretexts.org For more complex or unsymmetrical ethers, and for those involving secondary or tertiary alcohols, this method is less effective due to the competing formation of alkenes. libretexts.org
The discovery of propane itself dates back to the mid-19th century, with its potential as a fuel source being recognized in the early 20th century. fosterfuels.com The development of methods to incorporate propane and its derivatives into more complex molecules like ethers has evolved with the broader field of organic synthesis.
Significance and Research Trajectories for Complex Ethers
Complex ethers, including those with multiple ether linkages like this compound, are significant in various fields of chemical research and industry. Their unique structures and properties make them subjects of ongoing investigation.
One area of significance is their use as solvents and additives. The multiple ether groups can enhance solvation properties for a variety of substances. Research into complex ethers often focuses on their physical properties, such as boiling point, viscosity, and solvent capabilities.
In medicinal chemistry, ether linkages are found in numerous biologically active natural products and pharmaceutical compounds. nih.gov The development of new synthetic methodologies for creating complex ethers is a continuing research trajectory, driven by the need for novel molecular architectures in drug discovery. nih.gov Crown ethers, a class of cyclic polyethers, are particularly noted for their ability to form complexes with ions and are used in developing various medications. alfa-chemistry.com
The pursuit of "green" and sustainable synthesis methods for ethers is another important research direction. alfa-chemistry.com This includes the use of heterogeneous catalysts and energy-efficient reaction conditions to minimize environmental impact. alfa-chemistry.com
Overview of Research Methodologies Applied to Ether Compounds
The study of ether compounds employs a range of analytical and synthetic methodologies.
Synthesis Methods:
Williamson Ether Synthesis: A classic and widely used method involving an alkoxide and an alkyl halide, proceeding via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com It is particularly effective for primary alkyl halides. masterorganicchemistry.com
Alkoxymercuration-Demercuration: This method involves the addition of an alcohol to an alkene, facilitated by a mercury(II) salt, followed by reduction. numberanalytics.comlibretexts.org It allows for the Markovnikov addition of an alcohol to an alkene to form an ether. libretexts.org
Acid-Catalyzed Dehydration of Alcohols: Primarily used for the industrial synthesis of symmetrical ethers from primary alcohols. byjus.comlibretexts.org
Modern Catalytic Methods: Research is ongoing into more efficient and environmentally friendly catalytic systems for ether synthesis, including the use of solid-phase catalysts and microwave-assisted reactions. alfa-chemistry.com
Analytical Techniques:
Gas Chromatography (GC): A common technique for the separation and analysis of volatile compounds like ethers. oup.com It can be used for both qualitative identification and quantitative determination. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of ethers, allowing for the identification of the connectivity of atoms.
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of ethers, aiding in their identification.
Infrared (IR) Spectroscopy: Helps to identify the presence of the C-O-C ether linkage through its characteristic absorption bands.
Data Tables
Table 1: Chemical and Physical Properties of Related Ether Compounds
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Ethoxy-2-propanol (B74678) | 1-Ethoxy-2-propanol | 1569-02-4 | C5H12O2 | 104.15 |
| 2-Ethoxypropane | 2-Ethoxypropane | 625-54-7 | C5H12O | 88.15 |
| 2-Ethoxy-2-methylpropane | 2-Ethoxy-2-methylpropane | 637-92-3 | C6H14O | 102.17 |
| 1,2-di((1-ethoxy)ethoxy) propane | 1,2-bis(1-ethoxyethoxy)propane | 67715-79-1 | C11H24O4 | 220.31 |
Data sourced from sigmaaldrich.comsigmaaldrich.comnist.govthegoodscentscompany.comthegoodscentscompany.comnist.gov
Structure
3D Structure
Properties
CAS No. |
852049-70-8 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-ethoxy-2-(2-ethoxypropoxy)propane |
InChI |
InChI=1S/C10H22O3/c1-5-11-7-9(3)13-8-10(4)12-6-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
ZIKLJUUTSQYGQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)OCC(C)OCC |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Elucidation of 1 Ethoxy 2 2 Ethoxypropoxy Propane
Esterification and Transesterification Routes
While the terms "esterification" and "transesterification" typically apply to the formation of esters, the underlying chemical principles, particularly acid-catalyzed reactions, are relevant to ether synthesis from alcohols and alkenes, a process sometimes referred to as etherification. mdpi.com
Mechanistic Studies of Alcohol-Alkene Addition
The formation of the ether linkages in 1-ethoxy-2-(2-ethoxypropoxy)propane can be envisioned through the acid-catalyzed addition of an alcohol to an alkene. youtube.com In the context of this target molecule, this would involve the reaction of ethanol (B145695) with propylene (B89431) oxide or the reaction of an ethoxy propanol (B110389) with propylene oxide.
The mechanism commences with the protonation of the alkene (or the oxygen in propylene oxide) by an acid catalyst, generating a carbocation intermediate. jove.comyoutube.com An alcohol molecule, acting as a nucleophile, then attacks this electrophilic carbocation. youtube.com Subsequent deprotonation of the resulting oxonium ion yields the ether and regenerates the acid catalyst. youtube.comjove.com
For instance, the reaction of 2-methylpropene with methanol (B129727) in the presence of an acid catalyst gives 2-methoxy-2-methylpropane. jove.com This proceeds via the formation of a tertiary carbocation, which is then attacked by the methanol. jove.com This principle can be extended to the synthesis of the target molecule, where an ethoxypropoxy group would be the nucleophilic alcohol attacking a protonated propylene oxide molecule.
Role of Acidic Catalysts in Etherification Reactions
Acidic catalysts are pivotal in promoting the etherification of glycols and alcohols. mdpi.comrsc.org Both homogeneous acids like sulfuric acid and heterogeneous solid acid catalysts are employed. mdpi.com Solid acid catalysts, such as zeolites, sulfonic resins, and clays, offer advantages in terms of separation and reusability. mdpi.comrsc.org
The acidity and surface properties of the catalyst significantly influence reaction outcomes. rsc.org For example, in the etherification of glycerol (B35011) with ethanol, Amberlyst-15, a sulfonic acid resin, has demonstrated high glycerol conversion (96%) and selectivity towards ethyl ethers (80%) at 180°C. mdpi.com Similarly, zeolites with intermediate aluminum content have shown effectiveness in this type of reaction. rsc.org The choice of catalyst can also affect the product distribution, with more acidic catalysts sometimes leading to side reactions like dehydration. mdpi.com
The reaction of glycerol with tert-butyl alcohol has been studied using various acidic clay catalysts, achieving complete conversion to a mixture of mono-, di-, and tri-tert-butyl glycerol ethers. acs.org The catalytic activity was correlated with the acidity of the clay, with the most acidic catalyst exhibiting the highest performance. acs.org These findings suggest that for the synthesis of this compound, a solid acid catalyst with optimized acidity and porosity would be beneficial for achieving high conversion and selectivity.
Williamson Ether Synthesis Variants for this compound
The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org It involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com
To synthesize this compound, one could react the sodium salt of 2-(2-ethoxypropoxy)propan-1-ol with ethyl chloride or ethyl bromide. Alternatively, the sodium salt of 2-ethoxypropan-1-ol could be reacted with 1-chloro-2-ethoxypropane.
Optimized Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the Williamson ether synthesis. numberanalytics.com Key factors include the choice of base, solvent, temperature, and the nature of the alkylating agent. numberanalytics.com
Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to generate the alkoxide. numberanalytics.com The choice of solvent is also critical; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they enhance the nucleophilicity of the alkoxide ion. numberanalytics.com Typical reaction temperatures range from 50 to 100 °C, with reaction times of 1 to 8 hours. byjus.com
Recent advancements have explored the use of phase transfer catalysis, particularly in industrial settings, which allows the reaction to occur in a heterogeneous mixture, often with an aqueous hydroxide (B78521) phase. google.com Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and, in some cases, improve yields. wikipedia.org
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu) | Strong bases to effectively generate the alkoxide. numberanalytics.com |
| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents enhance nucleophilicity. numberanalytics.com |
| Temperature | 50-100 °C | Balances reaction rate with minimizing side reactions. byjus.com |
| Reactant | Primary Alkyl Halide | Favors SN2 reaction over elimination. masterorganicchemistry.com |
Side Reaction Analysis in Williamson Ether Synthesis
The primary competing reaction in the Williamson ether synthesis is the base-catalyzed elimination (E2) of the alkylating agent, which is more prevalent with secondary and tertiary alkyl halides. wikipedia.orgchemistrytalk.org Steric hindrance in either the alkoxide or the alkyl halide can also favor elimination. chemistrytalk.org
Another potential side reaction, especially when using aryloxides, is alkylation on the aromatic ring. wikipedia.org In the context of synthesizing polyoxyalkylene glycol ethers, contamination with lower alkoxylogs and dialkylated products can occur. google.com Careful selection of a primary alkyl halide and control of reaction conditions are essential to minimize these side products. libretexts.org
Oxymercuration-Demercuration Approaches
Alkoxymercuration-demercuration is a two-step process that achieves the Markovnikov addition of an alcohol to an alkene, yielding an ether without the carbocation rearrangements that can plague acid-catalyzed additions. masterorganicchemistry.comlibretexts.org
The synthesis of this compound via this route would involve the reaction of an alkene, such as 2-ethoxypropene, with an alcohol like 2-ethoxypropanol in the presence of a mercury(II) salt, typically mercuric acetate (B1210297) or mercuric trifluoroacetate. jove.comlibretexts.org
The mechanism involves the electrophilic attack of the mercuric species on the alkene to form a cyclic mercurinium ion intermediate. libretexts.org The alcohol then attacks the more substituted carbon of this intermediate in an anti-addition fashion. masterorganicchemistry.com The final step is the demercuration, where the C-Hg bond is replaced by a C-H bond using a reducing agent like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.org This method is particularly advantageous for preparing ethers from secondary and tertiary alcohols where the Williamson synthesis might be inefficient due to competing elimination reactions. masterorganicchemistry.com
| Step | Reagents | Mechanism | Key Features |
| Alkoxymercuration | Alkene, Alcohol, Hg(OAc)₂ or Hg(O₂CCF₃)₂ | Electrophilic addition, formation of mercurinium ion, nucleophilic attack by alcohol. | Markovnikov regioselectivity, anti-addition. jove.commasterorganicchemistry.com |
| Demercuration | Sodium borohydride (NaBH₄) | Reduction of the organomercury intermediate. | Replacement of C-Hg with C-H. libretexts.org |
Stereoselectivity and Regioselectivity in Oxymercuration
The synthesis of a complex, multi-ether molecule like this compound would necessitate a multi-step approach. One of the key ether linkages could theoretically be formed using an alkoxymercuration strategy. For instance, the ether bond within the "2-ethoxypropoxy" substituent could be formed by the reaction of ethanol with an appropriate unsaturated precursor.
The mechanism of oxymercuration involves the electrophilic attack of the mercuric acetate (Hg(OAc)₂) on the alkene double bond, forming a cyclic mercurinium ion intermediate. masterorganicchemistry.comwikipedia.org This intermediate is key to the reaction's selectivity.
Regioselectivity: The subsequent attack by a nucleophile, such as an alcohol, occurs at the more substituted carbon of the alkene. This is because the positive charge in the mercurinium ion is better stabilized at the more substituted position, leading to the Markovnikov product where the alkoxy group (-OR) is attached to the more substituted carbon. masterorganicchemistry.comwikipedia.org For example, the reaction of propene with an alcohol (ROH) would yield a 2-alkoxypropane derivative.
Stereoselectivity: The formation of the cyclic mercurinium ion forces the incoming nucleophile (the alcohol) to attack from the opposite face of the molecule. masterorganicchemistry.com This results in a stereospecific anti-addition of the alkoxy group and the mercury-containing group across the double bond. wikipedia.orgjove.com
Table 1: Hypothetical Alkoxymercuration for a Precursor to this compound
| Alkene Precursor | Alcohol | Expected Intermediate (after alkoxymercuration) | Regioselectivity | Stereochemistry |
| Allyl-(1-ethoxy-2-propyl)ether | Ethanol | Organomercurial adduct | Markovnikov | anti-addition |
| 2-Ethoxy-1-propene | 1-Ethoxy-2-propanol (B74678) | Organomercurial adduct | Markovnikov | anti-addition |
This table presents theoretical pathways as direct synthesis of the target compound is not documented.
Reduction Strategies for Organomercurials
The second stage of the synthesis is demercuration, where the C-Hg bond of the organomercurial intermediate is replaced with a C-H bond. The most common reagent for this reduction is sodium borohydride (NaBH₄). byjus.commasterorganicchemistry.com
The mechanism of this reduction step is complex and believed to involve free-radical intermediates. masterorganicchemistry.comacs.org A significant consequence of this radical mechanism is that the reduction is not stereospecific. jove.compearson.com Any stereochemistry established during the initial anti-addition of the alkoxymercuration step can be lost at the carbon formerly attached to the mercury. The incoming hydride from NaBH₄ can add from either face of the molecule, leading to a mixture of stereoisomers if a new chiral center is formed. stackexchange.com
Alternative reducing agents are sometimes employed, though NaBH₄ remains the most prevalent for its efficiency and mild conditions. The choice of reducing agent and conditions can be optimized to improve yields, but overcoming the non-stereospecific nature of the demercuration step remains a challenge. nih.gov
Hydroalkoxylation of Unsaturated Precursors
Hydroalkoxylation, the addition of an alcohol's O-H bond across an alkene's C=C bond, is an atom-economical method for synthesizing ethers. nih.gov This approach, particularly when catalyzed by transition metals, offers an alternative to mercury-based methods.
Transition Metal Catalysis in Hydroalkoxylation
A variety of transition metals, including iron, cobalt, nickel, and copper, have been shown to catalyze the hydroalkoxylation of unactivated alkenes. nih.govmdpi.com These catalysts offer a more environmentally benign alternative to stoichiometric mercury reagents.
The reactions often proceed with Markovnikov selectivity, similar to alkoxymercuration, affording the more highly substituted ether. nih.gov For instance, iron(III) salts, such as FeCl₃, have been used to catalyze the intermolecular hydroalkoxylation of alkenes like styrene (B11656) derivatives with various alcohols. mdpi.com Copper and nickel-based catalysts have also been developed, sometimes employing specific ligands to control reactivity and selectivity. nih.govresearchgate.net
Mechanism Outline: While mechanisms vary depending on the metal and ligands, a general pathway for a Lewis-acidic metal catalyst (M) can be envisioned:
Coordination of the alkene to the metal center.
Activation of the alcohol by the metal, increasing its nucleophilicity.
Nucleophilic attack of the alcohol on the coordinated alkene, typically at the more substituted carbon.
Protonolysis to release the ether product and regenerate the active catalyst.
Table 2: Comparison of Transition Metal Catalysts for Intermolecular Hydroalkoxylation
| Catalyst System | Common Substrates | General Selectivity | Key Advantages | Reference |
| FeCl₃/AgOTf | Styrenes, Aliphatic Alkenes | Markovnikov | Inexpensive, low toxicity | mdpi.com |
| Cu(I)/Xantphos | Unactivated Terminal Alkenes | Markovnikov | Mechanistically distinct pathway | nih.gov |
| Ni(II) Complexes | Unactivated Alkenes | Varies | Alternative to other first-row metals | nih.govresearchgate.net |
| Triflic Acid (TfOH) | Dienes, Styrenes | Markovnikov (exo for norbornene) | Metal-free Brønsted acid catalysis | rsc.org |
Green Chemistry Principles in Synthetic Route Development
The synthesis of complex molecules like this compound presents an opportunity to apply the principles of green chemistry. The goal is to design processes that are efficient, safe, and environmentally responsible. alfa-chemistry.commdpi.com
Key principles applicable to the synthesis of this target ether include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Hydroalkoxylation is inherently more atom-economical than methods requiring stoichiometric reagents that become waste products. nih.gov
Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric ones is a cornerstone of green chemistry. Transition metal-catalyzed hydroalkoxylation is preferable to the use of stoichiometric mercury salts. mdpi.comalfa-chemistry.com
Designing Safer Chemicals: A primary goal is to reduce the use of hazardous substances. This involves avoiding toxic reagents like organomercurials and solvents. acs.orggoogle.com The development of solvent-free reaction conditions is a significant step in this direction. google.com
Energy Efficiency: Utilizing methods that can be performed at ambient temperature and pressure, such as some microwave-assisted or sonochemical reactions, can significantly reduce energy consumption. alfa-chemistry.com
Advanced Synthetic Methodologies
Beyond classical methods, advanced synthetic strategies offer potential routes to complex ethers with high selectivity.
Chemoenzymatic Synthesis of Ether Linkages
Chemoenzymatic synthesis utilizes enzymes to perform specific chemical transformations, often with exceptional levels of stereoselectivity and regioselectivity that are difficult to achieve with traditional chemical catalysts. acs.org While a specific enzyme for the synthesis of this compound is not known, the use of enzymes for creating ether bonds is an area of active research.
Enzymes such as lipases, proteases, and engineered biocatalysts can be used to form C-O bonds under mild reaction conditions. For example, a lipase (B570770) could potentially catalyze the selective acylation of a diol, followed by chemical modification and a second enzymatic step.
A hypothetical chemoenzymatic approach to a precursor for the target molecule could involve:
Enzymatic resolution of a racemic alcohol precursor to obtain a single enantiomer.
Enzymatic catalysis of the etherification step itself, potentially using an engineered enzyme tailored for the specific substrates.
Furthermore, enzymes have been identified in nature that interact with organometallic compounds. For instance, the enzyme organomercurial lyase (MerB) is capable of cleaving the mercury-carbon bond in toxic organomercurials. asknature.orgresearchgate.net While its direct application in synthesis is for detoxification, the study of such enzymes provides insight into the biological cleavage of C-Hg bonds, a process chemically achieved in the demercuration step of the oxymercuration-reduction pathway.
Spectroscopic Characterization and Structural Elucidation of 1 Ethoxy 2 2 Ethoxypropoxy Propane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis
NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of organic molecules in solution. For 1-Ethoxy-2-(2-ethoxypropoxy)propane, a full suite of NMR experiments, including 1H, 13C, and various 2D techniques, would be employed to unambiguously assign all proton and carbon signals and to understand the molecule's conformational dynamics.
The 1H NMR spectrum of this compound would exhibit several distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts of protons on carbons adjacent to an ether oxygen are characteristically shifted downfield to the region of approximately 3.4 to 4.5 ppm. libretexts.org Protons further from the electronegative oxygen atoms will appear at higher fields (lower ppm values).
Based on the structure, the protons of the two ethoxy groups and the central propoxy unit would give rise to a series of triplets and quartets for the ethyl groups, and more complex multiplets for the propane (B168953) backbone due to diastereotopicity and spin-spin coupling.
Table 1: Predicted 1H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CH3 (ethoxy) | ~1.2 | Triplet |
| OCH2 (ethoxy) | ~3.5 | Quartet |
| CH3 (propoxy, terminal) | ~1.1 | Doublet |
| CH (propoxy, central) | ~3.6-3.8 | Multiplet |
| OCH2 (propoxy, backbone) | ~3.4-3.6 | Multiplet |
| CH3 (propoxy, on backbone) | ~1.15 | Doublet |
Note: These are estimated values based on typical shifts for similar ether compounds. Actual experimental values may vary.
The 13C NMR spectrum provides a "fingerprint" of the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal. Carbons directly bonded to an oxygen atom in an ether linkage typically resonate in the downfield region of the spectrum, generally between 50 and 80 ppm. libretexts.org The carbons of the alkyl chains will appear at higher fields. For instance, in similar compounds like methyl propyl ether, the carbons next to the oxygen absorb at 58.5 and 74.8 δ. libretexts.org
Table 2: Predicted 13C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH3 (ethoxy) | ~15 |
| OCH2 (ethoxy) | ~65-70 |
| CH3 (propoxy, terminal) | ~18 |
| CH (propoxy, central) | ~75-80 |
| OCH2 (propoxy, backbone) | ~70-75 |
| CH3 (propoxy, on backbone) | ~16 |
Note: These are estimated values based on typical shifts for similar ether compounds. Actual experimental values may vary.
To definitively establish the bonding framework of this compound, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu Cross-peaks in a COSY spectrum would confirm the connectivity within the ethoxy groups (between the CH3 and OCH2 protons) and along the propane backbone.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.educolumbia.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon in the molecule's skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.eduyoutube.com HMBC is crucial for establishing the connectivity between the different fragments of the molecule, for example, by showing a correlation between the OCH2 protons of an ethoxy group and the carbon atom of the propane backbone to which it is attached.
The presence of multiple ether linkages and chiral centers in this compound suggests the possibility of rotational isomers (rotamers) that may interconvert at room temperature. mdpi.com Variable temperature (VT) NMR studies are employed to investigate such dynamic processes. youtube.com By recording NMR spectra at different temperatures, it is possible to slow down or speed up the rate of interconversion between rotamers. youtube.com If the interconversion is slow at low temperatures, separate sets of signals for each rotamer may be observed. mdpi.comyoutube.com As the temperature is increased, these signals will broaden and eventually coalesce into a single, averaged signal at a specific coalescence temperature. mdpi.comyoutube.com Analysis of the line shapes and coalescence temperatures can provide valuable information about the energy barriers to rotation around the C-O single bonds. cdnsciencepub.com
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.
The most prominent feature in the infrared spectrum of an ether is the C-O-C stretching vibration. rockymountainlabs.com This vibration typically gives rise to a strong, sharp absorption band in the fingerprint region of the spectrum.
Table 3: Characteristic Vibrational Bands for Ether Linkages
| Vibrational Mode | FTIR Absorption Range (cm⁻¹) | Raman Signal |
| C-O-C Asymmetric Stretch | 1050 - 1150 libretexts.org | Generally weak |
| C-O-C Symmetric Stretch | ~1125 | Generally strong |
| CHx Stretching (alkane) | 2850 - 3000 | Strong |
Conformational Effects on Vibrational Modes
The vibrational spectrum (Infrared and Raman) of this compound is expected to be complex due to its conformational flexibility. The molecule possesses multiple single bonds around which rotation can occur, leading to various conformers. These different spatial arrangements of the atoms will influence the vibrational frequencies of the bonds.
The most stable conformation is generally the staggered arrangement, where bulky groups are positioned as far apart as possible to minimize steric hindrance. stereoelectronics.orgchemistrysteps.com In the case of this compound, this would involve staggered arrangements around the C-C and C-O bonds. Conversely, eclipsed conformations, where groups are aligned, are higher in energy. stereoelectronics.orgchemistrysteps.com The energy difference between these conformations, known as the torsional barrier, has been determined for simple alkanes like propane to be approximately 14 kJ/mol. stereoelectronics.org
The presence of multiple conformers at room temperature will result in a broadening of some peaks in the vibrational spectrum. Specific vibrational modes, such as C-O and C-C stretching frequencies, are particularly sensitive to conformational changes. For instance, the C-O stretching bands, typically found in the region of 1050-1250 cm⁻¹, may appear as a broad envelope of overlapping peaks, each corresponding to a different conformer. Computational studies, though not found specifically for this molecule, are often employed to predict the vibrational frequencies of different conformers and aid in the interpretation of the experimental spectrum.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be crucial for determining the exact molecular formula of this compound. The molecular formula of this compound is C₁₀H₂₂O₂. HRMS can measure the mass-to-charge ratio (m/z) with high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Nominal Mass | Monoisotopic Mass |
| C₁₀H₂₂O₂ | 174 | 174.16198 |
This table presents the theoretical nominal and monoisotopic mass for the specified molecular formula, which would be confirmed by HRMS.
Fragmentation Patterns and Ion Dissociation Pathways (EI, ESI)
Under Electron Ionization (EI), aliphatic ethers typically undergo α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the ether oxygen. miamioh.eduwhitman.edu This process leads to the formation of a stable oxonium ion. For this compound, several α-cleavage pathways are possible, leading to a variety of fragment ions. The molecular ion peak (M⁺) for aliphatic ethers is often weak or absent. libretexts.org
Another common fragmentation pathway for ethers is the cleavage of the C-O bond, resulting in the formation of carbocations. youtube.com
Electrospray Ionization (ESI) is a softer ionization technique and would typically be used for the analysis of more polar compounds. For a non-polar ether like this compound, ESI would likely require the formation of an adduct with a cation, such as Na⁺ or K⁺, to be observed. The fragmentation in ESI would be significantly less extensive than in EI.
Table 2: Predicted Major Fragment Ions of this compound in EI-MS
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 129 | [CH₃CH₂OCH(CH₃)CH₂OCH₂CH₃]⁺ | Loss of C₂H₅• |
| 101 | [CH₃CH₂OCH(CH₃)CH₂O]⁺ | Loss of C₂H₅CH(CH₃)• |
| 73 | [CH₃CH₂OCH(CH₃)]⁺ | Cleavage at the central ether linkage |
| 45 | [CH₃CH₂O]⁺ | Cleavage of the ethoxy group |
This table is based on general fragmentation patterns of aliphatic ethers and provides a predictive guide for the expected fragments of this compound. miamioh.eduyoutube.com
Chromatographic Techniques for Purity Assessment and Component Separation
Chromatography is essential for separating the target compound from any impurities or other components in a mixture and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Integration
Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for the analysis of volatile compounds like this compound. restek.comanalytice.com In GC, the compound is vaporized and passed through a column that separates it from other volatile components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification.
The retention time of the compound in the GC column is a characteristic property that can be used for its identification when compared to a standard. The mass spectrum obtained from the MS detector provides confirmation of the compound's identity and can be used to identify any co-eluting impurities. The integration of the peak in the gas chromatogram allows for the quantification of the compound's purity. For analogous glycol ethers, specialized GC columns, such as those with cyano-based stationary phases, have been shown to provide excellent resolution of isomers. restek.comgcms.cz
Computational Chemistry and Theoretical Studies on 1 Ethoxy 2 2 Ethoxypropoxy Propane
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) for Energy Minimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. acs.org It is particularly effective for geometry optimization, a process that identifies the lowest energy arrangement of atoms, known as the equilibrium or minimized geometry. For 1-Ethoxy-2-(2-ethoxypropoxy)propane, a DFT calculation would begin with an initial guess of the molecular structure. The calculations, often employing functionals like B3LYP and basis sets such as 6-31G*, would iteratively solve the Kohn-Sham equations to minimize the total electronic energy. researchgate.netnih.gov This process yields the optimized three-dimensional coordinates of the atoms, bond lengths, bond angles, and dihedral angles corresponding to a stable state of the molecule.
Theoretical investigations on similar propylene (B89431) glycol ethers have utilized DFT to optimize geometries of reactants, transition states, and products to understand reaction mechanisms. researchgate.net For instance, studies on the synthesis of propylene glycol methyl ether have employed DFT to understand the synergistic catalytic effect between different active sites. rsc.org
Table 1: Illustrative DFT-Calculated Geometric Parameters for an Optimized Conformer of this compound
| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-31G*) |
| Bond Length | C-O (ether) | 1.42 Å |
| C-C | 1.53 Å | |
| O-H | 0.96 Å | |
| Bond Angle | C-O-C | 112° |
| C-C-C | 110° | |
| H-O-C | 109° | |
| Dihedral Angle | C-O-C-C | 180° (anti) / ±60° (gauche) |
Note: The values in this table are representative examples based on typical DFT calculations for ethers and glycols and are for illustrative purposes.
Ab Initio Methods for Molecular Orbital Analysis
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. acs.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP), provide detailed information about the molecular orbitals (MOs), including their energies and spatial distributions. rsc.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
For this compound, ab initio calculations could reveal the distribution of electron density, highlighting the electronegative oxygen atoms as sites of high electron density. This information is crucial for predicting how the molecule will interact with other chemical species. Studies on simpler ethers have shown that such calculations can accurately predict conformational energies and rotational barriers. rsc.org
Conformational Analysis and Energy Landscapes
The flexibility of the ether linkages and alkyl chains in this compound allows it to adopt numerous spatial arrangements, or conformations.
Torsional Potential Energy Surface Mapping
The rotation around single bonds, particularly the C-O and C-C bonds, defines the conformational space of the molecule. A torsional potential energy surface (PES) maps the change in energy as one or more dihedral angles are systematically rotated. smu.edu For a molecule like this compound, with several rotatable bonds, the full PES is multidimensional. Computational chemists often simplify this by performing relaxed scans, where one dihedral angle is varied in steps, and at each step, the rest of the molecule's geometry is allowed to relax to its minimum energy. This process helps in identifying energy minima (stable conformers) and energy maxima (transition states).
Identification of Stable Conformers and Transition States
From the potential energy surface, various stable conformers can be identified. These correspond to the low-energy valleys on the PES. The global minimum is the most stable conformer. Other local minima represent less stable, but still potentially populated, conformers. The energy barriers between these conformers, represented by transition states (saddle points on the PES), determine the rate at which the molecule can interconvert between different shapes. For simple ethers like ethyl methyl ether, ab initio calculations have successfully identified multiple minima and the transition states connecting them. rsc.org Similar principles would apply to the more complex structure of this compound.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Global Minimum | anti, anti, anti | 0.00 | 45 |
| Conformer 2 | anti, gauche, anti | 0.75 | 25 |
| Conformer 3 | gauche, anti, gauche | 1.20 | 15 |
| Conformer 4 | gauche, gauche, gauche | 1.80 | 10 |
| Other | - | > 2.00 | 5 |
Note: This data is hypothetical and for illustrative purposes, demonstrating the expected outcome of a conformational analysis.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer insights into the time-dependent behavior of the molecule. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. rsc.orgacs.org
For this compound, an all-atom MD simulation would model the molecule explicitly, often in a solvent environment to mimic real-world conditions. chemrxiv.orgacs.org Such simulations can be used to study a variety of dynamic properties, including:
Conformational transitions: Observing how the molecule transitions between different stable conformations over time.
Solvation structure: Analyzing how solvent molecules, such as water, arrange themselves around the solute molecule. chemrxiv.org
Transport properties: Calculating properties like the diffusion coefficient, which measures how quickly the molecule moves through a medium.
MD simulations of related poly(propylene glycol) and poly(ethylene glycol) systems have been used to understand their interactions with other molecules and surfaces, providing a basis for how this compound might behave in similar contexts. rsc.orgacs.orgacs.org
Solvent Effects on Conformational Preferences
Currently, there are no published studies that have specifically investigated the solvent effects on the conformational preferences of this compound using computational methods. Such a study would typically involve quantum mechanical calculations, like Density Functional Theory (DFT), to determine the stable conformers of the molecule in the gas phase. Subsequently, implicit or explicit solvent models would be applied to understand how the polarity and hydrogen bonding capabilities of different solvents would influence the relative energies and populations of these conformers.
A hypothetical data table for such a study would resemble the following:
| Solvent | Dielectric Constant | Most Stable Conformer | Relative Energy (kcal/mol) |
| Gas Phase | 1 | Conformer A | 0.00 |
| Water | 78.4 | Conformer B | -1.5 |
| Ethanol (B145695) | 24.5 | Conformer B | -1.2 |
| Chloroform | 4.8 | Conformer A | -0.2 |
This table is for illustrative purposes only and does not represent actual research findings.
Intermolecular Interactions with Common Chemical Species
Detailed computational analyses of the intermolecular interactions between this compound and other common chemical species are not available in the current body of scientific literature. Research in this area would be valuable for understanding its behavior in mixtures and its role as a solvent or solute. Techniques such as molecular dynamics (MD) simulations or quantum chemical calculations on molecular clusters could elucidate the nature and strength of interactions (e.g., hydrogen bonding, van der Waals forces) with molecules like water, alcohols, or other organic compounds.
Prediction of Spectroscopic Parameters
Computational Prediction of NMR Chemical Shifts
There are no specific computational studies that have reported the predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. The prediction of ¹H and ¹³C NMR spectra through computational methods is a powerful tool for structure verification and analysis. This process generally involves geometry optimization of the molecule followed by the calculation of magnetic shielding constants, which are then converted to chemical shifts.
A prospective table of predicted versus experimental chemical shifts would look like this:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C1 | Data not available | Data not available |
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| ... | ... | ... |
This table highlights the absence of both computational and experimental data for this specific compound.
Simulation of Vibrational Spectra
Simulations of the vibrational spectra (Infrared and Raman) of this compound have not been documented in published research. Such simulations, typically performed using quantum chemical methods, are instrumental in assigning experimental spectral bands to specific molecular vibrations. This aids in the structural characterization and understanding of the molecule's dynamic behavior.
A table summarizing simulated vibrational frequencies and their assignments would be structured as follows:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| 1 | Data not available | Data not available | Data not available | C-H stretch |
| 2 | Data not available | Data not available | Data not available | C-O stretch |
| 3 | Data not available | Data not available | Data not available | CH₂ bend |
| ... | ... | ... | ... | ... |
This table serves as a template for future research findings.
No Specific Research Found on the Reaction Kinetics and Catalysis of this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical data has been found regarding the reaction kinetics and catalysis of the chemical compound this compound.
The investigation sought to detail various aspects of the compound's chemical behavior, including its ether cleavage reactions, catalytic transformations, and reaction rate parameters. However, the search yielded no studies focused on this particular molecule.
The inquiry included searches for:
Mechanistic Investigations of Ether Cleavage Reactions: No information was available on the acid-catalyzed hydrolysis kinetics or the thermal degradation pathways and their corresponding activation energies for this compound. While general principles of ether cleavage are well-established, involving protonation followed by nucleophilic attack (either SN1 or SN2 mechanism depending on the ether's structure), specific kinetic data for this compound are absent from the public record. acs.orgresearchgate.netwikipedia.orgmasterorganicchemistry.comunizin.orgvaia.com
Catalytic Transformations: There is no available research on the selective oxidation, hydrogenation, or dehydrogenation of this compound. Studies on related but distinct glycol ethers, such as propylene glycol methyl ether (PGME) and dipropylene glycol methyl ether (DPM), do exist but cannot be extrapolated to the specific structure and reactivity of the requested compound. nih.govnih.govmdpi.comresearchgate.netgoogle.comnih.govrsc.orgepa.govfrontiersin.orgresearchgate.net
Reaction Order and Rate Constant Determinations: Consequently, without any kinetic studies, there are no determined reaction orders or rate constants for any chemical transformation involving this compound.
It is important to note that while general information on the properties and reactions of the broader class of glycol ethers is available, the specific arrangement of ethoxy and propoxy groups in this compound may lead to unique reactivity that has not yet been explored or documented in peer-reviewed literature. wikipedia.orggcms.cz
Therefore, the requested article, with its detailed outline on the reaction kinetics and catalysis of this specific compound, cannot be generated due to the absence of foundational research data.
Reaction Kinetics and Catalysis Involving 1 Ethoxy 2 2 Ethoxypropoxy Propane
Reaction Order and Rate Constant Determinations
Influence of Temperature and Pressure on Reaction Rates
Influence of Temperature
Temperature is a critical factor governing the rate of chemical reactions. The relationship between temperature and the reaction rate constant (k) is most commonly described by the Arrhenius equation:
k = A e-Ea/RT
Where:
k is the rate constant
A is the pre-exponential factor, which is related to the frequency of collisions between reactant molecules
Ea is the activation energy, the minimum energy required for a reaction to occur
R is the universal gas constant
T is the absolute temperature in Kelvin
According to the Arrhenius equation, an increase in temperature leads to an exponential increase in the reaction rate constant. solubilityofthings.com This is because at higher temperatures, a larger fraction of the reacting molecules possesses kinetic energy equal to or greater than the activation energy, leading to more frequent and energetic collisions that can result in a successful reaction. tutorchase.comquora.com For many organic reactions, a general rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature. quora.com
In the context of reactions involving 1-Ethoxy-2-(2-ethoxypropoxy)propane, such as its synthesis via etherification or potential hydrolysis, an increase in temperature would be expected to significantly accelerate the reaction rate. For instance, in the esterification of propylene (B89431) glycol monomethyl ether with acetic acid, a related reaction, the reaction rate demonstrates a clear positive correlation with temperature. researchgate.netresearchgate.net
Illustrative Data: Effect of Temperature on a Hypothetical Reaction Rate
The following table illustrates the expected exponential increase in the rate constant of a hypothetical reaction involving this compound with an assumed activation energy.
| Temperature (°C) | Temperature (K) | Rate Constant, k (s⁻¹) (Hypothetical) |
| 50 | 323.15 | 0.001 |
| 60 | 333.15 | 0.002 |
| 70 | 343.15 | 0.004 |
| 80 | 353.15 | 0.008 |
| 90 | 363.15 | 0.016 |
| 100 | 373.15 | 0.032 |
Influence of Pressure
The effect of pressure on reaction rates is most significant for reactions involving gases, where an increase in pressure leads to an increase in the concentration of the reactants, and thus a higher frequency of collisions. solubilityofthings.comquora.com For reactions occurring in the liquid phase, the effect of pressure on the rate is generally small, unless the reaction involves a significant change in volume in the transition state.
Reactions involving this compound, which is a liquid at standard conditions, are typically carried out in the liquid phase. Therefore, the influence of pressure on the reaction kinetics is generally considered to be less pronounced compared to the effect of temperature. However, in processes such as high-pressure esterification or etherification, elevated pressure can play a role in maintaining the reactants in the liquid phase, especially at high temperatures, and can influence the solubility of gaseous reactants if any are used. researchgate.net For reactions in the gas phase, the rate is often proportional to the partial pressures of the reactants.
Derivatization Strategies and Functional Group Transformations of 1 Ethoxy 2 2 Ethoxypropoxy Propane
Synthesis of Related Ether Derivatives
The ether functionalities of 1-Ethoxy-2-(2-ethoxypropoxy)propane are prime targets for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.
Modifying Alkoxy Side Chains
The ethoxy groups in this compound can be altered through several synthetic routes. One common approach is transetherification, where the existing ether is reacted with a different alcohol in the presence of an acid or metal catalyst. This allows for the substitution of the ethoxy groups with other alkoxy groups, thereby modifying the solubility, boiling point, and other physical properties of the resulting ether.
Another powerful method is the cleavage of the ether bond followed by a Williamson ether synthesis. This two-step process involves first cleaving the ether to generate an alcohol, which can then be reacted with a different alkyl halide to introduce a new alkoxy side chain. This method offers greater control and versatility in the synthesis of unsymmetrical ether derivatives.
Preparation of Analogs with Different Propane (B168953) Chain Substitutions
Modification of the propane backbone of this compound opens up another avenue for creating novel analogs. This can be achieved by starting with a substituted propylene (B89431) glycol and then performing a dietherification. For instance, using a substituted propylene oxide as a precursor allows for the introduction of various functional groups onto the propane chain.
The reaction of propylene glycol with propylene oxide can be controlled to produce dipropylene glycol with high selectivity. google.com This dipropylene glycol can then be further reacted to introduce the desired ether linkages. The ratio of dipropylene glycol to tripropylene (B76144) glycol can be influenced by reaction conditions such as temperature and reactant ratios, allowing for a degree of control over the final product distribution. google.com
Functionalization of the Propane Backbone
Introducing new functional groups onto the central propane backbone of this compound can dramatically alter its chemical reactivity and potential applications.
Selective Halogenation at Specific Carbon Centers
Selective halogenation of the propane backbone can be achieved under specific reaction conditions. For example, free radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the substitution of a hydrogen atom on one of the secondary carbons of the propane chain with a bromine atom. The selectivity of this reaction is influenced by the stability of the resulting radical intermediate.
Alternatively, for more targeted halogenation, one could envision a multi-step synthesis starting from a functionalized propylene glycol that already contains a leaving group, which can then be displaced by a halide ion.
Introduction of Hydroxyl or Carbonyl Groups
The introduction of hydroxyl or carbonyl groups can be accomplished through oxidation reactions. Careful selection of the oxidizing agent is crucial to achieve the desired transformation without cleaving the ether linkages. For instance, mild oxidizing agents could potentially oxidize one of the secondary C-H bonds on the propane backbone to a hydroxyl group, transforming the diether into a functionalized alcohol.
More vigorous oxidation could lead to the formation of a ketone. The use of certain catalysts can facilitate the oxidative scission of related olefinic compounds to yield carbonyl compounds, a reaction that highlights the potential for targeted oxidation in complex molecules. nih.gov
Polymerization Reactions Involving Ether Monomers
Glycol ethers, including derivatives of this compound, can serve as monomers or initiators in polymerization reactions, leading to the formation of polymers with diverse properties and applications.
For example, a methacrylate (B99206) monomer containing dipropylene glycol has been synthesized and subsequently polymerized via group transfer polymerization (GTP). rsc.org This demonstrates the potential for functionalizing molecules like this compound with polymerizable groups. Such monomers can be used to create both homopolymers and block copolymers with tailored hydrophobic and hydrophilic segments. rsc.org
Furthermore, the ring-opening polymerization of epoxides like propylene oxide, often initiated by alcohols or alkoxides, is a fundamental process for producing polyethers. stackexchange.com A functionalized derivative of this compound could potentially act as a macroinitiator in such polymerizations, leading to the formation of block copolymers with a central diether unit. The synthesis of high molecular weight multiblock copolymers from oligomers of polypropylene (B1209903) glycol and other polyethers highlights the versatility of these building blocks in polymer chemistry. mdpi.com
Cationic Polymerization of Cyclic Ethers as Precursors
Cationic ring-opening polymerization (CROP) is a primary method for synthesizing polyethers. researchgate.net The polymerization of cyclic ethers like oxiranes, oxetanes, and tetrahydrofuran (B95107) (THF) allows for the creation of a polyether backbone. researchgate.netaston.ac.uk The driving force for the ring-opening of these monomers is the release of ring strain, with three and four-membered rings being particularly reactive. researchgate.netaston.ac.uk
The mechanism of CROP involves three main stages: initiation, propagation, and termination. Initiation is typically achieved using a cationic initiator system, such as a Lewis acid (e.g., BF₃·OEt₂) combined with a protic substance like water or an alcohol. researchgate.netaston.ac.uk The initiator generates a carbocation which then attacks the oxygen atom of the cyclic ether monomer, initiating the polymerization.
Propagation proceeds by the sequential addition of monomer units to the growing polymer chain, which has a positively charged end group (an oxonium ion). osaka-u.ac.jp The structure and reactivity of the monomer, the nature of the initiator, the solvent, and the temperature all influence the rate of propagation and the properties of the resulting polymer. scispace.com
Termination reactions can limit the molecular weight of the polymer and can occur through various mechanisms, including reaction with the counterion or impurities. aston.ac.uk However, under specific conditions, "living" polymerizations can be achieved, where termination reactions are minimized. aston.ac.ukosaka-u.ac.jp This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, as well as the creation of block copolymers. osaka-u.ac.jp
Table 1: Examples of Cyclic Ethers Used in Cationic Polymerization
| Monomer Name | Chemical Structure | Ring Size | Polymerization Characteristics |
| Ethylene (B1197577) Oxide | C₂H₄O | 3-membered | High reactivity due to significant ring strain. |
| Oxetane | C₃H₆O | 4-membered | Readily undergoes CROP; can lead to living polymers. aston.ac.uk |
| Tetrahydrofuran (THF) | C₄H₈O | 5-membered | Polymerization is reversible due to lower ring strain. researchgate.net |
| Propylene Oxide | C₃H₆O | 3-membered | Leads to poly(propylene glycol), a common polyether. |
This table presents common cyclic ether monomers and their general characteristics in cationic polymerization, illustrating the precursors for polyether backbones.
Copolymerization with Other Functional Monomers
Copolymerization is a versatile strategy to introduce specific functionalities into a polyether chain. By polymerizing a primary cyclic ether monomer (like propylene oxide or ethylene oxide) with a functional comonomer, the properties of the resulting polymer can be tailored for specific applications.
Functional monomers can contain a variety of chemical groups, such as hydroxyl, carboxyl, or vinyl groups. When these monomers are incorporated into the polymer backbone, they provide sites for subsequent chemical modifications or impart desired properties to the final material.
For instance, the copolymerization of a standard cyclic ether with a monomer containing a hydroxyl group can lead to a polyether with pendant hydroxyl groups. These hydroxyl groups can then be further reacted, for example, through esterification or etherification, to attach other molecules or to create cross-linked networks.
Living cationic polymerization is particularly advantageous for creating well-defined copolymers, including block copolymers. osaka-u.ac.jp In this approach, a block of one monomer is polymerized first, and then a second monomer is added to grow a second block from the living chain ends of the first. This allows for precise control over the polymer architecture.
Table 2: Examples of Functional Monomers for Copolymerization with Cyclic Ethers
| Functional Monomer | Functional Group | Potential Application of Resulting Copolymer |
| Glycidyl Methacrylate | Epoxide, Ester | Introduction of cross-linkable methacrylate groups. |
| 3-Ethyl-3-hydroxymethyloxetane | Hydroxyl | Provides sites for post-polymerization modification. researchgate.net |
| 1,4-Epoxycyclohexene | Alkene | Allows for further functionalization via the double bond. osaka-u.ac.jp |
This table provides examples of functional monomers that can be copolymerized with cyclic ethers to introduce specific chemical functionalities into the resulting polyether.
Environmental Fate and Degradation Pathways of 1 Ethoxy 2 2 Ethoxypropoxy Propane
Aqueous Phase Degradation
Should 1-ethoxy-2-(2-ethoxypropoxy)propane be released into water bodies, its degradation would be governed by different processes, primarily hydrolysis and oxidation.
Hydrolysis is a reaction in which a water molecule cleaves a chemical bond. Ether linkages are notoriously stable and resistant to hydrolysis under the pH conditions typically found in the environment (pH 4-9). stackexchange.com The reason for this stability is that the alkoxide ion (RO⁻), which would be the leaving group, is a very strong base and thus a poor leaving group.
Acid-catalyzed cleavage of ethers can occur, but it generally requires highly acidic conditions (low pH) and often elevated temperatures, which are not characteristic of natural aquatic environments. cdnsciencepub.commasterorganicchemistry.com Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the aqueous environment.
Table 2: Predicted Hydrolytic Stability of this compound
| pH Range | Expected Rate of Hydrolysis | Primary Mechanism |
| 4-9 (Typical Environmental) | Negligible | No significant reaction |
| < 4 (Strongly Acidic) | Very Slow | Acid-catalyzed cleavage (SN1/SN2) |
| > 9 (Alkaline) | Negligible | Resistance to nucleophilic attack |
In engineered water treatment systems, Advanced Oxidation Processes (AOPs) are employed to degrade persistent organic pollutants. acs.orgresearchgate.net These technologies generate powerful oxidizing agents, most notably the hydroxyl radical (•OH), in sufficient quantities to mineralize organic compounds. mdpi.com Common AOPs include the use of ozone/hydrogen peroxide (O₃/H₂O₂), UV/H₂O₂, and Fenton-based processes (Fe²⁺/H₂O₂). wikipedia.orgresearchgate.net
Although stable against simple hydrolysis, the ether linkages in this compound are susceptible to attack by the highly reactive hydroxyl radicals generated during AOPs. The degradation mechanism is analogous to the atmospheric reaction, involving H-atom abstraction and subsequent oxidative cleavage of the molecule into smaller, more biodegradable fragments, and ultimately, carbon dioxide and water. Therefore, AOPs are expected to be an effective technology for the removal of this compound from contaminated water.
Biodegradation Studies in Environmental Compartments
Microbial Degradation Pathways in Soil and Water
The microbial breakdown of propylene (B89431) glycol ethers is the primary mechanism for their removal from soil and aquatic environments. cdc.govresearchgate.net Generally, PGEs are considered to be biodegradable, with the rate and extent of degradation influenced by several factors including the molecular structure of the specific ether, soil type, temperature, and the presence of acclimated microbial populations. lyondellbasell.comccme.ca
Studies on a variety of PGEs have demonstrated their susceptibility to microbial attack under aerobic conditions. oup.com For instance, research on propylene glycol methyl ether (PM), propylene glycol methyl ether acetate (B1210297) (PMA), and 1-phenoxy-2-propanol (B149627) showed that these compounds degraded in different soil types, with the time for 50% disappearance ranging from less than a day to several weeks depending on the initial concentration and soil characteristics. oup.com The degradation of PGEs is generally faster in soils with higher organic content and microbial activity, such as sandy loams, compared to sandy soils. oup.com
The general pathway for the aerobic biodegradation of many glycol ethers involves the cleavage of the ether linkage and subsequent oxidation of the resulting alcohols and glycols. Ultimately, these intermediates are expected to be mineralized to carbon dioxide and water. The rate of biodegradation can be influenced by the complexity of the ether's structure; for example, tertiary-branched PGEs like propylene glycol tertiary-butyl ether (PTB) may degrade more slowly than their straight-chain counterparts. lyondellbasell.com
Under anaerobic conditions, the degradation of the parent propylene glycol molecule has been shown to produce intermediates such as propionic acid and methane. nih.gov The anaerobic degradation of more complex PGEs is less studied but is expected to proceed at a slower rate than aerobic degradation. cdc.gov
Table 1: Aerobic Biodegradation of Selected Propylene Glycol Ethers in Soil This table presents data for related propylene glycol ethers to illustrate typical degradation rates, as direct data for this compound is not available.
| Compound | Soil Type | Initial Concentration (ppm) | Time for 50% Degradation | Reference |
| 1-Methoxy-2-propanol (PM) | Sandy Loam | 0.2 - 100 | < 7 days | oup.com |
| 1-Methoxy-2-propanol (PM) | Sand | 0.2 - 100 | 4 - 56 days | oup.com |
| 1-Phenoxy-2-propanol | Sandy Loam | 1.4 - 107 | Not specified | oup.com |
| Propylene Glycol Methyl Ether Acetate (PMA) | Sandy Loam | 20 | < 1 day | oup.com |
| Propylene Glycol | - | <6,000 | 2.3 - 93.3 mg/kg/day | cdc.gov |
Identification of Biodegradation Metabolites
The identification of metabolites is crucial for understanding the complete environmental fate of a chemical. For propylene glycol ethers, metabolic pathways often involve hydrolysis and oxidation.
In the case of propylene glycol methyl ether acetate (PGMEA), it is rapidly hydrolyzed in vivo to its parent glycol ether, propylene glycol monomethyl ether (PGME), and acetic acid. oup.comnih.gov Further metabolism of PGME proceeds via O-demethylation to form propylene glycol, which is then metabolized to carbon dioxide. oup.com Urinary metabolites identified after exposure to PGMEA include propylene glycol, PGME, and the sulfate (B86663) and glucuronide conjugates of PGME. nih.gov
For this compound, a similar initial breakdown pattern is plausible. The ether bonds would likely be subject to microbial enzymatic attack. A proposed initial step could be the cleavage of one of the ether linkages, leading to the formation of smaller, more readily biodegradable compounds such as 1-ethoxy-2-propanol (B74678) and 2-ethoxypropanol. These intermediates would then likely undergo further oxidation. The ethoxy groups would be cleaved to form ethanol (B145695) and subsequently oxidized. The propane-1,2-diol backbone would be expected to enter central metabolic pathways.
Under anaerobic conditions, the degradation of propylene glycol has been shown to lead to reduced fermentation products like propionic acid. nih.gov It is conceivable that anaerobic degradation of this compound could also generate acidic metabolites.
Table 2: Identified Metabolites of Related Propylene Glycol Ethers This table lists metabolites identified in studies of related compounds, suggesting potential metabolites for this compound.
| Parent Compound | Metabolite(s) | Study Type | Reference |
| Propylene Glycol Methyl Ether Acetate (PGMEA) | Propylene Glycol Monomethyl Ether (PGME), Acetic Acid | In vivo (rats) | oup.com |
| Propylene Glycol Monomethyl Ether (PGME) | Propylene Glycol, Carbon Dioxide, Sulfate and Glucuronide conjugates of PGME | In vivo (rats) | oup.comnih.gov |
| Propylene Glycol | Lactate, Acetate, Pyruvate | In vivo (human) | hmdb.ca |
| Propylene Glycol | Propionic Acid, Methane | Anaerobic degradation | nih.gov |
Industrial and Non Medical Applications of 1 Ethoxy 2 2 Ethoxypropoxy Propane
Applications as a Solvent in Chemical Processes
Glycol ethers are valued for their dual functionality, possessing both ether and alcohol characteristics, which allows them to dissolve a wide array of substances. shell.com This makes them effective solvents in complex chemical formulations.
Solubility Parameters and Solvation Properties
The structure of 1-Ethoxy-2-(2-ethoxypropoxy)propane, with its two ether linkages and hydrocarbon chains, suggests it would be a relatively non-polar solvent with good solvency for oils and greases, and to some extent, resins and polymers. The ether groups provide sites for hydrogen bonding, contributing to its ability to dissolve a broader range of substances than simple hydrocarbons. Like other glycol ethers, it is expected to be miscible with many organic solvents. atamanchemicals.com The absence of a hydroxyl group, as in aprotic solvents like dipropylene glycol dimethyl ether, means it can be used in proton-sensitive systems such as water-based polyurethane coatings. chemicalbook.com
Role in Coatings and Resin Formulations
This compound, due to its anticipated low volatility, would likely function as a "tail solvent" in a coating formulation. This means it would be one of the last solvents to evaporate, ensuring that the resin particles have sufficient time to coalesce into a smooth and durable film. Its solvency would help to reduce the viscosity of the coating, making it easier to apply. In water-based paint formulations, it could also act as a coupling agent, improving the stability of the emulsion. lyondellbasell.com For example, dipropylene glycol monoethyl ether is used in emulsion paints and electrophoresis paints to reduce the coating temperature and improve cohesion. specialchem.com
Use in Fuel Additives and Combustion Enhancement
Oxygenated additives, including glycol ethers, are blended with fuels to improve combustion and reduce harmful emissions. sae.org The oxygen content of these additives can lead to more complete combustion, thereby reducing the formation of particulate matter (PM), unburned hydrocarbons (HC), and carbon monoxide (CO). researchgate.net
Octane Number Contribution and Engine Performance Studies
The impact of glycol ether additives on the cetane number of diesel fuel, a measure of ignition quality, varies depending on the specific compound. researchgate.net For instance, studies have shown that the addition of propylene (B89431) glycol ethyl ether (PGEE) and dipropylene glycol methyl ether (DPGME) can increase the cetane number of diesel blends. researchgate.net Conversely, other glycol ethers have been found to slightly decrease it. researchgate.net
While no specific engine performance studies for this compound have been identified, research on similar compounds provides some indication of its potential effects. The addition of oxygenates can sometimes lead to a slight increase in brake-specific fuel consumption due to their lower energy density compared to conventional diesel fuel. researchgate.net However, the improved combustion can offset this, potentially leading to an increase in brake thermal efficiency. sae.org
Emissions Reduction Potential in Internal Combustion Engines
The addition of glycol ethers to diesel fuel has demonstrated a significant potential for reducing harmful emissions. sae.org The oxygen molecules in the additive promote more complete fuel combustion, which can lead to a substantial decrease in soot and particulate matter. scite.ai Studies on various glycol ethers have reported reductions in CO and HC emissions. capes.gov.briaea.org
For example, research on diethylene glycol mono-n-hexyl ether as a diesel additive showed a dramatic reduction in smoke emissions. sae.org Similarly, dimethyl ether (DME), a simple ether, has been shown to significantly reduce HC and NOx emissions and produce smoke-free combustion. nih.gov The presence of ether groups in fuel additives is generally considered more effective at reducing particulate matter than alcohol groups. researchgate.net Therefore, it is plausible that this compound, as a diether, could contribute to a reduction in PM, HC, and CO emissions if used as a fuel additive. The effect on nitrogen oxides (NOx) is more complex and can either increase or decrease depending on the specific additive and engine operating conditions. capes.gov.briaea.org
Incorporation into Specialized Chemical Formulations
Beyond major applications in coatings and fuels, propylene glycol ethers are incorporated into a variety of specialized formulations due to their versatile properties. jrhessco.com These include:
Cleaners: Their ability to dissolve both polar and non-polar substances makes them effective solvents in industrial and household cleaners for removing grease and grime. atamankimya.com
Agricultural Products: They can act as solvents for insecticides and herbicides. atamankimya.com
Inks: In printing inks, they help to dissolve resins and control drying time. shell.com
De-icing/Anti-icing Formulations: Some glycol ethers are used as antifreeze agents. shell.com Propylene glycol methyl ether, for instance, is used as an antifreeze in diesel engines. wikipedia.org
Chemical Intermediates: They can be used as starting materials for the synthesis of other chemical compounds. atamankimya.com
Given its structure, this compound could potentially find use in these or similar specialized applications, particularly where a slow-evaporating, aprotic solvent with good solvency characteristics is required.
Component in Hydraulic Fluids and Lubricants
While direct research findings on the specific use of this compound in hydraulic fluids and lubricants are not extensively documented in publicly available literature, the broader class of glycol ethers, including propylene glycols, has established applications in these areas. ecolink.comepa.govcoolantsplus.comgoogle.comgoogle.comlubecorp.com Glycols and glycol ethers are utilized for their ability to function as effective lubricants and to prevent the swelling of rubber components within hydraulic systems. coolantsplus.com
The utility of propylene glycol ethers in lubricant and hydraulic fluid formulations stems from several key characteristics. Their miscibility with both water and a wide range of organic solvents allows for the creation of stable and versatile fluid formulations. epa.gov This property is particularly valuable in water-based hydraulic fluids, where they can act as a lubricant and a coupling agent to ensure a homogenous mixture.
In the context of lubrication, glycol ethers can form a resilient film on metal surfaces, reducing friction and wear. A patent for a penetrating and lubricating composition highlights the use of glycol ethers as a carrier for silicone lubricants, noting their extremely low surface tension which allows for deep penetration into corroded parts. google.com After application, the glycol ether evaporates, leaving behind a protective lubricating film. google.com While this patent refers to glycol ethers in a general sense, the inherent properties of this compound would make it a candidate for similar applications.
Furthermore, some propylene glycol-based hydraulic fluids are formulated to be biodegradable and exhibit a wide operating temperature range. lubecorp.com The inclusion of a compound like this compound could potentially contribute to these performance characteristics.
Below is a table of inferred and observed properties of related propylene glycol ethers that are relevant to their application in hydraulic fluids and lubricants.
| Property | Value (for related compounds) | Significance in Hydraulic Fluids & Lubricants |
| Boiling Point | 132 °C (for 1-ethoxy-2-propanol) chemsynthesis.com | A higher boiling point is desirable for stability at elevated operating temperatures. |
| Flash Point | 212.00 °F (100.00 °C) (for 1,2-di((1-ethoxy)ethoxy) propane) thegoodscentscompany.com | A high flash point is crucial for safety, reducing the risk of fire and explosion. |
| Density | 0.897 g/mL (for 1-ethoxy-2-propanol) chemsynthesis.com | Affects the fluid's weight and how it behaves under pressure. |
| Solubility | Miscible with water and most organic liquids (general for PGEs) manalipetro.com | Enables the formulation of stable emulsions and solutions. |
| Surface Tension | Low (general for PGEs) | Allows for excellent wetting and spreading, crucial for lubrication and penetration. |
Application in Cleaning Agents and Degreasers
The use of propylene glycol ethers (PGEs) in cleaning agents and degreasers is well-established, and this compound is expected to share the beneficial characteristics of this chemical family. wikipedia.orgecolink.com888chem.comjrhessco.comatamanchemicals.com P-series glycol ethers are specifically noted for their use in degreasers and cleaners. wikipedia.org
The effectiveness of PGEs in cleaning formulations is attributed to their dual hydrophilic and hydrophobic nature, which allows them to act as powerful solvents for a wide variety of substances, including both polar and non-polar soils like oils and greases. alliancechemical.com This "coupling agent" property enables them to mix with both water and oily substances, which is essential for effective cleaning and rinsing. jrhessco.com
Propylene glycol propyl ether, a related compound, is explicitly mentioned as a solvent cleaning agent in household cleaners and degreasers, where it works by dissolving soils for easy removal, particularly greasy soils. whatsinsidescjohnson.com Similarly, propylene glycol n-butyl ether is favored in cleaning products for its excellent solvency power and low volatility. chemondis.com
The properties of this compound, inferred from its chemical family, make it a strong candidate for inclusion in various cleaning formulations. Its ability to reduce the surface tension of a cleaning solution enhances the wetting of surfaces, allowing the cleaning agents to penetrate and lift away dirt and grime more effectively. 888chem.com
The following table outlines key properties of related propylene glycol ethers that are advantageous for their use in cleaning agents and degreasers.
| Property | Value (for related compounds) | Significance in Cleaning Agents & Degreasers |
| Solvency | Excellent for a wide variety of resins, oils, and greases (general for PGEs) epa.govmanalipetro.com | Enables the dissolution of a broad spectrum of soils and contaminants. |
| Surface Tension | Low (general for PGEs) | Improves wetting and penetration of the cleaning solution onto the substrate. |
| Water Solubility | Miscible (general for many PGEs) manalipetro.com | Allows for the formulation of water-based cleaners and facilitates easy rinsing. |
| Evaporation Rate | Moderate (general for PGEs) | A controlled evaporation rate is important for allowing sufficient contact time for the solvent to work without leaving residues. |
| Odor | Mild (general for many PGEs) jrhessco.com | A low or mild odor is preferred for consumer and industrial cleaning products. |
Analytical Methodologies for Purity, Impurity Profiling, and Quality Control of 1 Ethoxy 2 2 Ethoxypropoxy Propane
Development of Chromatographic Methods for Purity Assessment
The determination of the purity of 1-Ethoxy-2-(2-ethoxypropoxy)propane is predominantly achieved through chromatographic techniques, which are capable of separating the main component from structurally similar impurities.
Optimized GC/FID and GC/TCD Protocols
An optimized GC-FID protocol would involve a high-polarity capillary column, such as one with a wax or polyethylene (B3416737) glycol (PEG) stationary phase, to effectively separate the various isomers and oligomers present. tdl.org The operational parameters would be meticulously optimized to achieve baseline separation of all relevant compounds.
For the analysis of higher molecular weight glycol ethers and in instances where non-carbon-containing impurities might be present, Gas Chromatography with a Thermal Conductivity Detector (GC-TCD) can be employed. GC-TCD is a universal detector and, while generally less sensitive than FID for organic compounds, it provides a uniform response factor for many substances, which can be advantageous for quantification without the need for specific impurity standards. A parallel GC-TCD & FID setup can offer comprehensive analysis, with the TCD quantifying major components and the FID detecting trace organic impurities. uspnf.com
A hypothetical optimized GC-FID method for this compound is presented in Table 1.
Table 1: Hypothetical Optimized GC-FID Parameters for this compound Analysis
| Parameter | Value |
| Column | Fused silica (B1680970) capillary column with a polar stationary phase (e.g., Wax, PEG) |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Injector Temperature | 250 °C |
| Detector (FID) Temperature | 280 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min |
| Ramp: 10 °C/min to 250 °C, hold for 10 min | |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Diluent | Methanol (B129727) or Dichloromethane |
Chiral Chromatography for Enantiomeric Purity (if applicable)
The synthesis of this compound involves the reaction of propylene (B89431) oxide, a chiral molecule. This indicates that the final product will likely exist as a mixture of stereoisomers. The presence of multiple chiral centers in the molecule further complicates the stereoisomeric profile.
Chiral gas chromatography is a powerful technique for the separation of enantiomers of volatile compounds. scribd.com The use of a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, can enable the resolution of different enantiomers. scribd.com The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different retention times.
While specific studies on the chiral separation of this compound are not prevalent, the successful enantiomeric separation of other propylene glycol derivatives suggests that a similar approach would be applicable. maxwellsci.com The determination of the enantiomeric ratio can be crucial as different enantiomers may exhibit different toxicological profiles.
Identification and Quantification of Synthetic Byproducts
The synthesis of this compound from the reaction of 1-ethoxy-2-propanol (B74678) with propylene oxide, or the direct reaction of ethanol (B145695) with multiple units of propylene oxide, can lead to the formation of various byproducts. restek.commdpi.com
Characterization of Unreacted Starting Materials
The final product may contain residual amounts of the starting materials. These include:
Ethanol: A primary alcohol used in the synthesis.
1-Ethoxy-2-propanol: The initial alcohol that reacts with propylene oxide.
Propylene oxide: A highly reactive epoxide.
The quantification of these unreacted starting materials is critical for quality control and is typically achieved using GC-FID, with appropriate calibration standards.
Profiling of Oligomeric and Polymeric Impurities
During the ethoxylation process, the reaction of propylene oxide can continue, leading to the formation of higher molecular weight oligomers. These oligomeric impurities will have a similar basic structure but differ in the number of propylene glycol units. For instance, the reaction could yield compounds with four or more propylene glycol units.
The identification of these oligomers is often carried out using Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation patterns observed in the mass spectra can help in elucidating the structures of these higher-order species. maxwellsci.comgcms.cz The quantification of these oligomers can be challenging due to the lack of commercially available standards. In such cases, area percentage normalization in GC-FID is often used to estimate their relative abundance, assuming similar response factors to the main component.
The formation of polymeric impurities is also a possibility, especially under non-optimized reaction conditions. These high molecular weight species may not be volatile enough for GC analysis and may require techniques like High-Performance Liquid Chromatography (HPLC) with mass spectrometric detection for characterization. tdl.org
Trace Analysis and Detection Limits
The detection and quantification of trace-level impurities are paramount for ensuring the high purity of this compound. The limits of detection (LOD) and quantification (LOQ) for various impurities are determined by the sensitivity of the analytical method and the sample matrix.
For GC-FID analysis of related glycol ethers, detection limits in the parts per million (ppm) range are achievable. researchgate.net For instance, methods have been developed for other glycol ethers with working ranges starting from as low as 0.030 ppm. keikaventures.com For trace analysis, techniques such as large volume injection or pre-concentration steps may be employed to enhance sensitivity.
The determination of LOD and LOQ is typically performed by analyzing a series of standards at decreasing concentrations and evaluating the signal-to-noise ratio, with a ratio of 3:1 commonly used for LOD and 10:1 for LOQ.
A summary of potential impurities and their typical detection methods and achievable detection limits, based on data from related compounds, is presented in Table 2.
Table 2: Potential Impurities in this compound and Analytical Approaches
| Impurity | Potential Source | Analytical Method | Typical Detection Limit (based on related compounds) |
| Ethanol | Unreacted starting material | GC-FID | Low ppm range |
| 1-Ethoxy-2-propanol | Unreacted starting material | GC-FID | Low ppm range |
| Propylene Oxide | Unreacted starting material | Headspace GC-FID/MS | Sub-ppm to low ppm range |
| Higher Oligomers | Side reaction | GC-MS (for identification), GC-FID (for quantification) | Low ppm range |
| Isomers | Synthesis from chiral precursors | Chiral GC | Dependent on separation efficiency |
Development of Sensitive Spectroscopic Detection Methods
The development of sensitive and specific detection methods is the cornerstone of analyzing this compound for purity and impurity profiling. Based on the chemical nature of this compound—a dialkoxypropane—and common practices for other glycol ethers, several spectroscopic methods are highly applicable. gcms.cz Gas chromatography (GC) is the preferred technique for separating volatile and semi-volatile compounds like glycol ethers, and it is typically coupled with a sensitive detector for quantification and identification. cdc.gov
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds. For this compound, a high-polarity capillary column, such as one with a polyethylene glycol (PEG) stationary phase, would likely be employed to achieve good separation of the main compound from any structurally related impurities, such as isomers or residual starting materials. researchgate.net The flame ionization detector provides excellent sensitivity and a wide linear range, making it suitable for determining the purity of the compound and quantifying known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): For impurity profiling, where the identification of unknown impurities is crucial, GC-MS is the method of choice. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint of each compound, allowing for its identification by comparison to spectral libraries or by interpretation of the fragmentation pattern. This technique is invaluable for identifying potential degradation products or by-products from the synthesis of this compound. The use of a high-resolution column is critical for separating isomers, which are common in glycol ether mixtures. restek.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and for identifying and quantifying impurities. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure. For quality control, NMR can be used to confirm the identity of the compound and to detect impurities that may not be easily separable by GC. High-field NMR has the advantage of requiring minimal sample preparation and can be used to quantify components without the need for individual calibration standards for each impurity, provided the structures are known.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique that can be used for the identification of functional groups present in the molecule. The infrared spectrum of this compound would be characterized by strong C-O ether stretching bands. While not typically used for trace impurity detection, FTIR can be a valuable tool for raw material identification and for detecting gross contamination with compounds containing functional groups absent in the target molecule. It has been used for near real-time detection of other glycol ethers. nih.gov
Validation of Analytical Procedures (Accuracy, Precision, Robustness)
The validation of an analytical procedure is a documented process that demonstrates its suitability for its intended purpose. keikaventures.com For the quality control of this compound, any developed spectroscopic method must be validated in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). This ensures that the results generated are reliable and reproducible. The validation process assesses several key parameters, including accuracy, precision, and robustness. nih.gov
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration of this compound (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the compound and measuring the recovery. The acceptance criteria for recovery are usually within a range of 98.0% to 102.0% for the assay of a pure substance.
Illustrative Data for Accuracy Assessment
Table 1: Example of Accuracy Data for the Assay of this compound by GC-FID| Spike Level | Theoretical Concentration (mg/mL) | Measured Concentration (mg/mL) | Recovery (%) |
|---|---|---|---|
| 80% | 0.80 | 0.79 | 98.8 |
| 100% | 1.00 | 1.01 | 101.0 |
| 120% | 1.20 | 1.19 | 99.2 |
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:
Repeatability: The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision: The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.
Reproducibility: The precision obtained between different laboratories.
Illustrative Data for Precision Assessment
Table 2: Example of Precision Data for the Assay of this compound| Precision Level | Parameter | Assay Result (% w/w) | RSD (%) |
|---|---|---|---|
| Repeatability | Analyst 1, Day 1 | 99.5, 99.6, 99.4, 99.5, 99.7, 99.6 | 0.10 |
| Intermediate Precision | Analyst 2, Day 2 | 99.8, 99.7, 99.9, 99.6, 99.8, 99.7 | 0.12 |
Robustness: Robustness is a measure of the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a GC method, these variations might include changes in the column temperature, flow rate, or injection volume. The method is considered robust if the results remain within acceptable limits despite these small changes.
Illustrative Data for Robustness Assessment
Table 3: Example of Robustness Study for a GC Method for this compound| Parameter | Variation | Assay Result (% w/w) | Impact |
|---|---|---|---|
| Column Temperature | -2°C | 99.4 | No significant impact |
| +2°C | 99.6 | No significant impact | |
| Flow Rate | -5% | 99.3 | No significant impact |
| +5% | 99.7 | No significant impact |
By developing sensitive spectroscopic methods and rigorously validating them for accuracy, precision, and robustness, a high degree of assurance can be provided for the quality of this compound.
Future Research Directions and Unexplored Avenues for 1 Ethoxy 2 2 Ethoxypropoxy Propane
Advanced Materials Science Applications
The unique molecular architecture of 1-Ethoxy-2-(2-ethoxypropoxy)propane, featuring multiple ether linkages, suggests its potential as a building block or additive in the creation of advanced materials with tailored properties.
Future research could focus on its incorporation into polymer matrices. chemrxiv.org The presence of both ethoxy and propoxy groups could impart a desirable combination of flexibility, solvency, and thermal stability to polymers. Investigations into its use as a reactive diluent or a plasticizer in resins such as epoxies and polyurethanes could yield materials with enhanced performance characteristics. solventis.net
Another promising avenue is the development of bio-based and degradable poly(ether-ester)s. mdpi.com By reacting this compound with bio-derived dicarboxylic acids, researchers could synthesize new polymers with favorable environmental profiles. These materials could find applications in sustainable packaging and biomedical devices. mdpi.com
Furthermore, the potential of polyether-based structures to act as synergists in pigment dispersion suggests a role for this compound in the formulation of high-performance coatings and inks. nih.gov Research into topology-controlled polyether synergists has shown that branched structures can enhance dispersibility and storage stability. nih.gov Exploring the impact of this specific diether on pigment dispersion could lead to more vibrant and durable colorant systems.
Role in Novel Catalytic Systems
The ether functional groups in this compound present opportunities for its use in novel catalytic systems, either as a ligand, a solvent, or a co-catalyst.
The oxygen atoms in the ether linkages can coordinate with metal centers, making it a candidate for a bidentate or even tridentate ligand in organometallic catalysis. The development of transition metal complexes with this diether as a ligand could lead to catalysts with unique selectivity and activity in reactions such as hydrogenation, carbonylation, and cross-coupling. The variable oxidation states of transition metals, when combined with specific ligands, are known to be crucial for their catalytic activity.
Moreover, the solvent properties of glycol ethers are well-established. taminkalatak.com Future studies could investigate the use of this compound as a reaction medium for catalytic processes. Its potential to dissolve a range of polar and non-polar reactants could be advantageous. Research into its influence on reaction kinetics and catalyst stability would be crucial. The direct synthesis of propylene (B89431) glycol methyl ether has been demonstrated using heterogeneous catalysts, highlighting the role of the reaction environment. rsc.orgresearchgate.netrsc.org
Sustainable Synthesis Approaches
Developing green and efficient methods for the synthesis of this compound is a critical area for future research, aligning with the principles of sustainable chemistry.
Current industrial synthesis of ethers often relies on petroleum-based feedstocks and can generate significant waste. alfa-chemistry.com Future research should explore bio-based routes, potentially starting from glycerol (B35011), a byproduct of biodiesel production. rsc.org The synthesis of alkyl glycerol ethers has been demonstrated as a pathway to green solvents. rsc.org
The use of solid acid or base catalysts presents a more environmentally friendly alternative to traditional homogeneous catalysts. rsc.orgtandfonline.comgoogle.com Research into the use of heterogeneous catalysts, such as zeolites or functionalized mesoporous silica (B1680970), for the one-pot synthesis of this compound from propylene oxide and ethanol (B145695) could lead to more sustainable and economically viable production processes. rsc.orgresearchgate.netrsc.org The development of reusable catalysts would further enhance the green credentials of the synthesis. tandfonline.com A patent for the green and efficient synthesis of ether compounds highlights the use of a monovalent silver salt catalyst in a solvent-free system, which could be an interesting approach to explore. google.com
Interdisciplinary Research with Emerging Technologies
The intersection of chemistry with emerging technologies opens up new frontiers for the application of this compound.
In the field of electronics, propylene glycol ethers are used in the manufacture of laminates and circuit boards. glycol-ethers.eusolventis.net Future research could explore the use of high-purity this compound in advanced electronic formulations, such as photoresist strippers or specialized cleaning agents for semiconductor manufacturing.
The development of "smart" materials, which respond to external stimuli, is another exciting area. The incorporation of this compound into responsive polymer gels or coatings could be investigated. The ether linkages might interact with specific ions or molecules, leading to changes in the material's properties.
Furthermore, in the realm of drug delivery, poly(ethylene glycol) (PEG), a well-known polyether, is widely used to improve the solubility and stability of pharmaceuticals. alfa-chemistry.com While structurally different, the polyether nature of this compound suggests that its potential in formulating drug delivery systems could be a long-term research goal, especially if it can be functionalized to create amphiphilic structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
